molecular formula C21H23N5O3 B5580190 3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

Cat. No.: B5580190
M. Wt: 393.4 g/mol
InChI Key: SRCWKTLQXKENFK-UHFFFAOYSA-N
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Description

3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.18008961 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research indicates that derivatives similar to 3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one demonstrate significant antiproliferative effects. For instance, compounds closely related to this chemical structure have shown promising activity against various human cancer cell lines, suggesting potential applications in cancer treatment and research (Mallesha et al., 2012).

Estrogen Receptor Binding Affinity and Molecular Docking

Another area of application is in the study of estrogen receptor binding affinity and molecular docking. Compounds similar to this chemical have been synthesized and evaluated against human breast cancer cell lines. The structure-activity relationship (SAR) analysis from these studies can provide valuable insights for the development of new therapeutic agents (Parveen et al., 2017).

Synthesis of Heterocyclic Compounds

This compound is also relevant in the synthesis of various heterocyclic compounds. Its derivatives have been used as intermediates in the preparation of diverse chemical entities, which could be important for the development of new drugs and materials (Amirnejad et al., 2013).

Development of Anticancer and Pharmacological Agents

Studies have shown that chromene compounds, closely related to the chemical structure of this compound, display potential analgesic and anticonvulsant activities. These findings suggest that such compounds could be beneficial in developing new treatments for cancer and other diseases (Abdelwahab & Fekry, 2022).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. This includes the synthesis and characterization of novel derivatives with potential applications in combating bacterial and fungal infections (Krishnamurthy et al., 2011).

Properties

IUPAC Name

3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-22-21-23-14(2)12-18(24-21)25-8-10-26(11-9-25)19(27)16-13-15-6-4-5-7-17(15)29-20(16)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCWKTLQXKENFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.